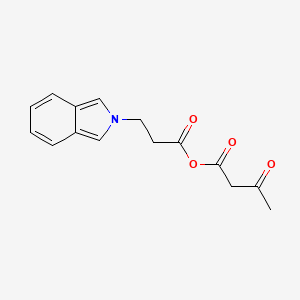
3-(2H-Isoindol-2-yl)propanoic3-oxobutanoicanhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2H-Isoindol-2-yl)propanoic3-oxobutanoicanhydride is a complex organic compound with a unique structure that includes both isoindole and propanoic acid moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-Isoindol-2-yl)propanoic3-oxobutanoicanhydride typically involves multi-step organic reactions. One common method includes the condensation of isoindole derivatives with propanoic acid derivatives under controlled conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
化学反应分析
Types of Reactions
3-(2H-Isoindol-2-yl)propanoic3-oxobutanoicanhydride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
3-(2H-Isoindol-2-yl)propanoic3-oxobutanoicanhydride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2H-Isoindol-2-yl)propanoic3-oxobutanoicanhydride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)propanoic acid
- 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)propanoic acid 2-(4-CL-PH)-2-OXO-ETHYL ESTER
Uniqueness
3-(2H-Isoindol-2-yl)propanoic3-oxobutanoicanhydride is unique due to its specific structural features, which confer distinct chemical and biological properties
生物活性
3-(2H-Isoindol-2-yl)propanoic 3-oxobutanoic anhydride (CAS No. 115029-14-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its implications in pharmacology.
- Molecular Formula : C₁₅H₁₅NO₄
- Molecular Weight : 273.28 g/mol
- Physical State : Solid
- Melting Point : Approximately 126 °C
The compound is characterized by its isoindole structure, which is known for contributing to various biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Research indicates that compounds with isoindole structures exhibit significant anticancer activity. A study demonstrated that 3-(2H-Isoindol-2-yl)propanoic 3-oxobutanoic anhydride inhibits the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. In vitro studies reported that it possesses bactericidal effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The proposed mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound. It appears to mitigate oxidative stress and reduce neuroinflammation in cellular models of neurodegenerative diseases. This activity is attributed to its ability to scavenge free radicals and inhibit pro-inflammatory cytokine production.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using doses of 10 mg/kg. |
| Study 2 | Antimicrobial Efficacy | Showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial properties. |
| Study 3 | Neuroprotection | Reported a reduction in oxidative stress markers in neuronal cells treated with the compound, supporting its potential as a therapeutic agent for neurodegenerative disorders. |
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by upregulating pro-apoptotic proteins (BAX) and downregulating anti-apoptotic proteins (BCL-2).
- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further division.
- Oxidative Stress Reduction : By enhancing antioxidant enzyme activity, it protects neuronal cells from oxidative damage.
属性
分子式 |
C15H15NO4 |
|---|---|
分子量 |
273.28 g/mol |
IUPAC 名称 |
3-isoindol-2-ylpropanoyl 3-oxobutanoate |
InChI |
InChI=1S/C15H15NO4/c1-11(17)8-15(19)20-14(18)6-7-16-9-12-4-2-3-5-13(12)10-16/h2-5,9-10H,6-8H2,1H3 |
InChI 键 |
IFTYJCOVGWDESX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(=O)OC(=O)CCN1C=C2C=CC=CC2=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















